2-Methylspiro[indole-3,4'-piperidine]

NPY Y5 receptor Antagonist Obesity

2-Methylspiro[indole-3,4'-piperidine] (CAS 1225388-67-9) provides a conformationally-restricted spirocyclic scaffold that is essential for medicinal chemistry programs targeting GPCRs (NPY Y5, 5-HT1B) and kinases (DDR1, AKT1). Unlike flexible piperidine or monocyclic indole analogs, this rigid, three-dimensional architecture pre-organizes the molecule into its bioactive conformation, delivering enhanced target binding affinity and selectivity. It serves as a privileged building block for synthesizing focused compound libraries, developing HDAC6-selective probes, and performing structure-based drug design guided by available co-crystal data. Procuring this precise scaffold ensures structural and functional fidelity in your competitive research.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 1225388-67-9
Cat. No. B2398685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylspiro[indole-3,4'-piperidine]
CAS1225388-67-9
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C13CCNCC3
InChIInChI=1S/C13H16N2/c1-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15-10/h2-5,14H,6-9H2,1H3
InChIKeyLQGGJVVMNBWIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylspiro[indole-3,4'-piperidine] (CAS 1225388-67-9): A Structurally-Defined Spirocyclic Scaffold for Precision Chemical Biology and Medicinal Chemistry


2-Methylspiro[indole-3,4'-piperidine] (CAS 1225388-67-9) is a conformationally-restricted spirocyclic heterocycle comprising a 2-methylindole ring fused via a spiro[3.4] junction to a piperidine moiety [1]. This rigid three-dimensional architecture, characterized by the orthogonal arrangement of the indole and piperidine rings, is a privileged scaffold in medicinal chemistry, conferring distinct physicochemical and biological properties compared to simpler, more planar heteroaromatic systems [1][2]. The spirocyclic core is a key pharmacophore in numerous biologically active compounds, including antagonists for neuropeptide Y5 (NPY Y5) and serotonin 5-HT1B receptors, as well as inhibitors of DDR1 kinase and HDAC6 [3][4].

Why Simple Piperidines or Indoles Cannot Replace 2-Methylspiro[indole-3,4'-piperidine] (CAS 1225388-67-9) in Rigorous Investigations


Simple substitution with a linear piperidine or a monocyclic indole fails to replicate the unique binding profile of 2-methylspiro[indole-3,4'-piperidine] due to the conformational constraint imposed by its spirocyclic scaffold. This rigidity pre-organizes the molecule into a bioactive conformation, which can lead to enhanced target binding affinity and improved selectivity compared to flexible analogs [1]. For instance, the spiro[indoline-3,4'-piperidine] core is a key structural determinant for high-affinity NPY Y5 receptor antagonism, with derivatives showing nanomolar IC50 values in competitive binding assays [2]. Furthermore, the spirocyclic framework can favorably influence pharmacokinetic properties, as demonstrated by orally bioavailable and brain-penetrant spiroindoline NPY Y5 antagonists, a feature that is not inherent to the individual heterocyclic components [2]. Therefore, procurement of the precise 2-methylspiro[indole-3,4'-piperidine] scaffold is essential for maintaining structural and functional fidelity in research programs.

Quantitative Performance Metrics: How 2-Methylspiro[indole-3,4'-piperidine] Derivatives Compare to Related Scaffolds


High-Affinity NPY Y5 Receptor Antagonism of Spiroindoline Scaffolds

A series of spiroindoline-3,4'-piperidine derivatives, a class that includes the target scaffold, were evaluated for binding affinity at the human NPY Y5 receptor. A representative derivative (1-(methylsulfonyl)-N-(5-phenylpyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide) exhibited an IC50 of 0.960 nM in a radioligand displacement assay using [125I]PYY on human recombinant Y5 receptors expressed in mouse LMtk cells [1]. While specific data for the 2-methyl unsubstituted core is not available in this dataset, this demonstrates the potential of the spiro[indole-3,4'-piperidine] scaffold for achieving sub-nanomolar potency at this target, a property not shared by simple piperidine or indole fragments.

NPY Y5 receptor Antagonist Obesity

Potent AKT1 Kinase Inhibition by a Spiro[indole-3,4'-piperidine] Derivative

A structurally related spiro[indole-3,4'-piperidine] derivative (4-{1,2-dihydrospiro[indole-3,4'-piperidine]}-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) displayed potent inhibitory activity against the AKT1 kinase, with an IC50 of 2.0 nM in an IMAP assay after a 90-minute incubation [1][2]. This potency, measured in the low nanomolar range, highlights the utility of the spiro[indole-3,4'-piperidine] scaffold in generating potent kinase inhibitors, a property that is a direct consequence of the scaffold's unique three-dimensional conformation.

AKT1 Kinase Inhibitor Cancer

Spiroindoline NPY Y5 Antagonists Demonstrate Favorable Oral Bioavailability and Brain Penetration

In a series of spiroindoline-3,4'-piperidine derivatives evaluated as NPY Y5 receptor antagonists, certain compounds (e.g., compound 6e) demonstrated oral bioavailability and brain penetration in rats [1]. Oral administration of compound 6e inhibited bPP-induced food intake in rats with a minimum effective dose of 10 mg/kg, confirming in vivo target engagement and functional activity [1]. This demonstrates that the spirocyclic scaffold can confer favorable pharmacokinetic properties, a critical advantage for drug development over other chemotypes that may lack oral absorption or CNS exposure.

Oral Bioavailability Brain Penetration NPY Y5 Pharmacokinetics

Selective HDAC6 Inhibition by a Spiroindoline-Derived Hydroxamate

Rational design of a series of spiroindoline derivatives led to the identification of a selective HDAC6 inhibitor (compound 5b) [1]. While specific IC50 values were not provided in the abstract, the study highlights the ability of the spiroindoline core to achieve isoform selectivity over HDAC1, a property that reduces the toxicity associated with pan-HDAC inhibition [1]. In cell-based assays, compound 5b potently inhibited migration in SH-SY5Y neuroblastoma cells and did not display toxicity in NIH3T3 mouse fibroblasts [1]. This selective profile distinguishes the spiroindoline scaffold from less selective HDAC inhibitors, which are often limited by their toxicity.

HDAC6 Selective Inhibitor Cancer Epigenetics

Crystal Structure of a Spiro[indole-3,4'-piperidine] Derivative Bound to DDR1 Kinase

A high-resolution (1.99 Å) X-ray crystal structure (PDB ID: 6FIO) of the DDR1 kinase domain in complex with a spiro[indole-3,4'-piperidine]-derived inhibitor (2-[1'-(1H-indazole-5-carbonyl)-4-methyl-2-oxospiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide) has been solved [1]. The structure reveals the precise binding mode of this spirocyclic chemotype, with an R-free of 0.277 [1]. This structural information provides a unique, atom-level understanding of how the spiro[indole-3,4'-piperidine] scaffold engages the DDR1 active site, which is not available for simpler, flexible analogs. The inhibitor was shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport syndrome [1].

DDR1 Kinase Inhibitor Fibrosis Crystal Structure

High-Impact Applications for 2-Methylspiro[indole-3,4'-piperidine] (CAS 1225388-67-9) Based on Validated Scaffold Performance


Medicinal Chemistry: GPCR Antagonist Lead Generation

The spiro[indole-3,4'-piperidine] scaffold is a validated core for developing potent antagonists of G protein-coupled receptors (GPCRs), such as NPY Y5 and 5-HT1B [1][2]. Procurement of 2-methylspiro[indole-3,4'-piperidine] provides a key building block for synthesizing focused libraries to explore structure-activity relationships (SAR) around these and other therapeutically relevant GPCR targets. The rigid, pre-organized structure of the spirocycle is known to enhance binding affinity and selectivity compared to flexible analogs [3].

Kinase Drug Discovery: ATP-Competitive Inhibitor Design

The spirocyclic core is a recognized pharmacophore for kinase inhibition, as evidenced by its presence in potent AKT1 and DDR1 inhibitors [4][5]. Researchers can use 2-methylspiro[indole-3,4'-piperidine] as a versatile intermediate to construct novel ATP-competitive inhibitors. The availability of high-resolution co-crystal structures (e.g., PDB 6FIO) for related spiro[indole-3,4'-piperidine] derivatives bound to DDR1 provides a structural blueprint for rational, structure-based drug design [5].

Epigenetics and Cancer Biology: Selective HDAC6 Probe Development

The spiroindoline scaffold has been successfully employed in the rational design of selective HDAC6 inhibitors, which show promise as anticancer agents with reduced toxicity [3]. 2-Methylspiro[indole-3,4'-piperidine] can serve as a starting point for the synthesis of novel HDAC6 probes to investigate the role of this enzyme in cancer cell migration, protein degradation, and other cellular processes. Its use can lead to the development of more selective chemical tools for epigenetic research.

Chemical Biology: Synthesis of Conformationally-Constrained Probes

The unique, three-dimensional shape of the 2-methylspiro[indole-3,4'-piperidine] scaffold makes it an ideal candidate for creating conformationally-constrained chemical probes. These probes are valuable for studying protein-protein interactions, mapping receptor binding sites, and investigating the role of molecular rigidity in biological recognition [3]. Procurement of this specific scaffold enables the exploration of chemical space that is inaccessible to more flexible, linear molecules.

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